molecular formula C10H15FN2O2 B1528975 1-Boc-3-cyano-3-fluoropyrrolidine CAS No. 1334675-01-2

1-Boc-3-cyano-3-fluoropyrrolidine

Cat. No. B1528975
CAS RN: 1334675-01-2
M. Wt: 214.24 g/mol
InChI Key: BCSZDQPVZFNVPF-UHFFFAOYSA-N
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Description

1-Boc-3-cyano-3-fluoropyrrolidine, also known as tert-butyl 3-cyano-3-fluoropyrrolidine-1-carboxylate, is a chemical compound with the molecular formula C10H15FN2O2 . It has a molecular weight of 214.24 . The compound is typically stored at temperatures between 2-8°C . It appears as a white to yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15FN2O2/c1-9(2,3)15-8(14)13-5-4-10(11,6-12)7-13/h4-5,7H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . The compound is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

1-Boc-3-cyano-3-fluoropyrrolidine serves as a versatile intermediate in the synthesis of complex organic molecules. Its use facilitates the introduction of fluorine into target molecules, which is beneficial for developing pharmaceuticals with enhanced metabolic stability and binding affinity. For example, studies have explored its application in the synthesis of aminomethylated fluoropiperidines and fluoropyrrolidines, which are crucial for creating fluorinated pharmaceutical compounds (Verniest et al., 2010). Additionally, the compound's role in generating fluorinated beta-amino acids showcases its potential in medicinal chemistry, offering new avenues for drug development (Van Hende et al., 2009).

Sensing and Material Science

The incorporation of this compound into larger molecular frameworks has been explored for the development of selective sensors. For instance, the synthesis of boron-containing pi-electron systems demonstrates its utility in creating materials capable of selectively sensing fluoride ions (Yamaguchi et al., 2001). This selective binding property is crucial for environmental monitoring and biological applications where fluoride ion levels are of interest.

Advanced Material Applications

Furthermore, the structural versatility of this compound enables its use in the design of advanced materials. The development of iron carbide embedded in boron and nitrogen-doped carbon fibers showcases an innovative approach to enhancing the efficiency of oxygen reduction reaction catalysts (Liu et al., 2019). This application is particularly relevant in the context of fuel cell technology and sustainable energy solutions.

Safety and Hazards

The compound is labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed . The associated hazard statement is H302 . Precautionary measures include avoiding contact with skin and eyes, and not eating, drinking, or smoking when handling the compound . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes .

Mechanism of Action

Target of Action

Fluoropyrrolidines are known to be important building blocks in biologically active natural products and drugs .

Mode of Action

It’s known that fluorine atoms in small molecules often change their activities due to the special physicochemical properties of fluorine atoms .

Biochemical Pathways

Fluoropyrrolidines have been synthesized via copper (i)-catalysed enantioselective 1,3-dipolar cycloaddition of azomethine ylides , suggesting potential involvement in cycloaddition reactions.

Pharmacokinetics

The compound has a molecular weight of 21424 , which could influence its bioavailability.

Result of Action

The presence of fluorine atoms in the pyrrolidinyl rings has been shown to play a crucial role in antifungal activity .

Action Environment

The stability of 1-Boc-3-cyano-3-fluoropyrrolidine is related to the pH of the solution. In a more acidic environment (pH < 2), the Boc protecting group may undergo hydrolysis, reducing the stability of the compound. In a neutral or slightly acidic environment (ph 4-6), it can exist relatively stably .

properties

IUPAC Name

tert-butyl 3-cyano-3-fluoropyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2O2/c1-9(2,3)15-8(14)13-5-4-10(11,6-12)7-13/h4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSZDQPVZFNVPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (2.0 g, 10.8 mmol) in THF (10 mL) at 0° C. was added KCN (1.05 g, 16.2 mmol) followed by H2O (10 mL). To the homogeneous orange-brown reaction mixture was added a solution of sodium bisulfite (1.69 g, 16.2 mmol) in H2O (10 mL). The cloudy reaction mixture was stirred at 0° C. for 1 h then extracted with CHCl3 (3×). The combined organic layers were dried over MgSO4 and concentrated. The resultant light brown oil was dissolved in CH2Cl2 (30 mL) and cooled to −78° C. then DAST (90%) (1.74 ml, 11.9 mmol) was slowly added. The reaction mixture was stirred at −78° C. for 10 min then warmed to 0° C. and stirred for 1 h. Carefully quenched with saturated aqueous NaHCO3 then diluted with H2O and extracted with CH2Cl2. The combined organics were dried over MgSO4 and concentrated to a brown oil which was purified by SiO2 chromatography (10% to 25% EtOAc/hexanes) to afford 0.45 g (20%) of tert-butyl 3-cyano-3-fluoropyrrolidine-1-carboxylate as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.69 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.74 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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